2-Ethyl-1-[(4-{4-[(2-ethylimidazolyl)sulfonyl]phenyl}phenyl)sulfonyl]imidazole
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Overview
Description
2-ethyl-1-({4’-[(2-ethyl-1H-imidazol-1-yl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-({4’-[(2-ethyl-1H-imidazol-1-yl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-1-({4’-[(2-ethyl-1H-imidazol-1-yl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of a leaving group.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Nickel, palladium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce the corresponding alcohols or amines.
Scientific Research Applications
2-ethyl-1-({4’-[(2-ethyl-1H-imidazol-1-yl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-ethyl-1-({4’-[(2-ethyl-1H-imidazol-1-yl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)-1H-imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Enviroxime: An antiviral agent.
Astemizole: Another antihistaminic agent.
Omeprazole: An antiulcer agent.
Pantoprazole: Another antiulcer agent.
Uniqueness
What sets 2-ethyl-1-({4’-[(2-ethyl-1H-imidazol-1-yl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)-1H-imidazole apart from these similar compounds is its unique structural features, which confer distinct reactivity and potential applications. Its dual imidazole rings and sulfonyl groups make it particularly versatile in various chemical reactions and applications.
Properties
CAS No. |
1206152-89-7 |
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Molecular Formula |
C22H22N4O4S2 |
Molecular Weight |
470.6g/mol |
IUPAC Name |
2-ethyl-1-[4-[4-(2-ethylimidazol-1-yl)sulfonylphenyl]phenyl]sulfonylimidazole |
InChI |
InChI=1S/C22H22N4O4S2/c1-3-21-23-13-15-25(21)31(27,28)19-9-5-17(6-10-19)18-7-11-20(12-8-18)32(29,30)26-16-14-24-22(26)4-2/h5-16H,3-4H2,1-2H3 |
InChI Key |
XPTISGISJRUTAI-UHFFFAOYSA-N |
SMILES |
CCC1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)N4C=CN=C4CC |
Origin of Product |
United States |
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